molecular formula C13H19ClN2O B13084215 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide

Cat. No.: B13084215
M. Wt: 254.75 g/mol
InChI Key: SFFJIQODSLIJNI-QHGLUPRGSA-N
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Description

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide is a chemical compound with the molecular formula C13H19ClN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide typically involves the reaction of 3-chlorophenylacetic acid with 2-amino-3-methylbutanoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets and its potential as a drug candidate.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide
  • 2-amino-N-[(1S)-1-(4-chlorophenyl)ethyl]-3-methylbutanamide
  • 2-amino-N-[(1S)-1-(3-fluorophenyl)ethyl]-3-methylbutanamide

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group may enhance its binding affinity to certain biological targets compared to other similar compounds .

Properties

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide

InChI

InChI=1S/C13H19ClN2O/c1-8(2)12(15)13(17)16-9(3)10-5-4-6-11(14)7-10/h4-9,12H,15H2,1-3H3,(H,16,17)/t9-,12?/m0/s1

InChI Key

SFFJIQODSLIJNI-QHGLUPRGSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Cl)NC(=O)C(C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C1=CC(=CC=C1)Cl)N

Origin of Product

United States

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